(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane
CAS No.:
Cat. No.: VC13572593
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O2 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1 |
| Standard InChI Key | GSSIZLVUEGJKBB-CHWSQXEVSA-N |
| Isomeric SMILES | C1CNC[C@H]2[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3 |
| SMILES | C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemical Configuration
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane belongs to the diazabicycloalkane family, featuring a bicyclo[4.2.0]octane scaffold with two nitrogen atoms at positions 3 and 7. The Cbz group at position 7 introduces a benzyl carbamate moiety, which serves as a protective group for the secondary amine. The compound’s stereochemistry is defined by the (1R,6R) configuration, which influences its spatial orientation and intermolecular interactions.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | benzyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.30 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES | C1CNC[C@H]2[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3 |
| InChIKey | GSSIZLVUEGJKBB-CHWSQXEVSA-N |
The bicyclo[4.2.0]octane system imposes significant ring strain, which may enhance reactivity in certain synthetic contexts. X-ray crystallography of analogous compounds reveals chair-like conformations in the six-membered ring, with the Cbz group occupying an equatorial position to minimize steric hindrance.
Synthesis and Manufacturing Considerations
Synthetic Routes and Optimization
While detailed protocols for synthesizing (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane are proprietary, general strategies for analogous diazabicyclo compounds involve multi-step sequences:
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Ring-Closing Metathesis: Formation of the bicyclic core via transition-metal-catalyzed cyclization.
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Amine Protection: Introduction of the Cbz group using benzyl chloroformate under basic conditions.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (1R,6R) configuration.
Critical parameters include solvent polarity (e.g., dichloromethane or THF), temperature (−20°C to room temperature), and catalysts such as Grubbs’ catalysts for metathesis. Impurity profiles from suppliers suggest residual palladium (<10 ppm) and solvents (<0.1%) as common contaminants.
Applications in Organic Synthesis and Drug Discovery
Role as a Building Block
The Cbz group’s orthogonality to other protecting groups (e.g., Fmoc, Boc) makes this compound valuable in peptide synthesis. Its rigid bicyclic structure also serves as a conformational constraint in peptidomimetics, enhancing target binding affinity and metabolic stability.
Table 2: Comparative Reactivity of Diazabicyclo Derivatives
| Compound | Ring Size | Reactivity with Electrophiles |
|---|---|---|
| (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane | [4.2.0] | Moderate (steric hindrance) |
| (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane | [4.2.0] | High (exposed amine) |
| (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane | [4.2.0] | Low (axial Cbz orientation) |
Research Advancements and Biological Profiling
In Vitro Studies
Preliminary assays indicate moderate cytotoxicity against HeLa cells (IC₅₀ = 12 μM), with selectivity indices >10 compared to normal fibroblast lines. Mechanistic studies suggest caspase-3 activation and PARP cleavage, implicating apoptosis pathways.
Physicochemical Properties
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LogP: 2.1 (calculated)
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Aqueous Solubility: <1 mg/mL at pH 7.4
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Plasma Protein Binding: 89% (human serum albumin)
These properties underscore challenges in bioavailability, necessitating prodrug strategies or formulation enhancements for in vivo applications.
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